Stylopine hydrochloride
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Overview
Description
Stylopine hydrochloride, also known as tetrahydrocoptisine hydrochloride, is a protoberberine-type alkaloid. It is a major component of the leaf of Chelidonium majus L. and has potential biological activities, including anti-inflammatory and anti-parasitic properties .
Mechanism of Action
Target of Action
Stylopine hydrochloride is a protoberberine-type alkaloid that has potential biological activities . It primarily targets Nitric Oxide Synthase (NOS) and Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
this compound interacts with its targets (NOS and COX enzymes) to exert its anti-inflammatory and anti-parasitic activities .
Biochemical Pathways
this compound affects the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway . VEGFR2 signals cell survival, cell migration, osteogenesis, cell proliferation, angiogenesis, and vascular permeability . By regulating this pathway, this compound can exert its anti-tumor effect on human MG-63 osteosarcoma cells .
Pharmacokinetics
In silico studies suggest that this compound has good bioavailability .
Result of Action
this compound has been shown to cause mitochondrial membrane damage, leading to apoptosis (programmed cell death), and inhibit cell migration in MG-63 cells . It also inhibits the expression of VEGFR2 gene, contributing to its anti-cancer activity .
Biochemical Analysis
Biochemical Properties
Stylopine hydrochloride plays a significant role in biochemical reactions, particularly in the regulation of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway . It interacts with enzymes and proteins such as VEGFR2, and these interactions are crucial for its biochemical properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the VEGF-165 induced VEGFR2 expression in MG-63 cells . This impact on cell signaling pathways, gene expression, and cellular metabolism makes this compound a potential therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activation or inhibition. It exerts its effects at the molecular level by inhibiting the VEGF-165 induced VEGFR2 expression, thereby affecting changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stylopine hydrochloride can be synthesized from the natural alkaloid scoulerine. The synthesis involves the conversion of scoulerine to cheilanthifoline, which is then converted to stylopine by the action of cheilanthifoline synthase and stylopine synthase . The reaction conditions typically involve the use of methanol-utilizing yeast (Pichia pastoris) for the expression of the necessary enzymes .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as Corydalis tubers. The extracted compound is then purified and converted to its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Stylopine hydrochloride undergoes various chemical reactions, including:
Oxidation: Stylopine can be oxidized to form coptisine, an oxidized form of the compound.
Reduction: Reduction reactions can convert stylopine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the protoberberine skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include coptisine, cheilanthifoline, and other related alkaloids .
Scientific Research Applications
Stylopine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other alkaloids and as a reagent in various chemical reactions.
Medicine: Research has shown that this compound can activate vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy, making it a potential candidate for cancer treatment
Comparison with Similar Compounds
Stylopine hydrochloride is unique among protoberberine-type alkaloids due to its specific biological activities and chemical properties. Similar compounds include:
Chelidonine: Another alkaloid found in Chelidonium majus with cytotoxic activity.
Protopine: An alkaloid with similar anti-inflammatory properties.
Coptisine: An oxidized form of stylopine with distinct biological activities
This compound stands out due to its potential therapeutic applications in cancer treatment and its unique chemical structure that allows for diverse chemical reactions and biological activities.
Biological Activity
Stylopine hydrochloride, a protoberberine-type alkaloid, has garnered significant attention in recent research due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its anti-cancer properties, antimicrobial effects, and potential applications in various therapeutic areas.
Stylopine is derived from the opium poppy (Papaver somniferum) and is part of a larger class of benzylisoquinoline alkaloids. The biosynthesis of stylopine involves several enzymatic steps, primarily catalyzed by specific cytochrome P450 enzymes. For instance, research has demonstrated that transgenic Pichia pastoris can efficiently convert reticuline to stylopine through a series of bioconversion reactions involving multiple enzymes, achieving conversion rates over 80% within a short incubation time .
Anti-Cancer Activity
Mechanisms of Action
Stylopine has shown promising anti-cancer properties, particularly against human osteosarcoma cells (MG-63). In vitro studies indicate that stylopine inhibits cell proliferation and induces apoptosis through several mechanisms:
- VEGFR-2 Pathway Inhibition : Stylopine significantly downregulates the expression of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor growth and metastasis. This inhibition leads to reduced cell migration and survival in MG-63 cells .
- Mitochondrial Membrane Potential Disruption : The compound induces damage to mitochondrial membranes, further promoting apoptosis in cancer cells as evidenced by assays measuring mitochondrial membrane potential .
Research Findings
A study utilizing various assays (MTT, EtBr/AO staining, transwell migration) confirmed that stylopine effectively inhibits MG-63 cell proliferation and migration compared to standard treatments like axitinib. The results suggest stylopine's potential as a novel therapeutic agent for osteosarcoma .
Antimicrobial Activity
Stylopine also exhibits notable antimicrobial properties. Research has highlighted its efficacy against various pathogens:
- Larvicidal Effects : Stylopine has been shown to possess larvicidal activity against mosquito larvae (Culex pipiens pallens), indicating its potential use in vector control strategies .
- Antifungal Properties : Stylopine demonstrates antifungal activity, contributing to its profile as a multi-functional compound with applications in agriculture and medicine .
Summary of Biological Activities
Biological Activity | Effect | Mechanism/Notes |
---|---|---|
Anti-Cancer | Inhibits proliferation of MG-63 osteosarcoma cells | Downregulates VEGFR-2; induces apoptosis |
Antimicrobial | Larvicidal against Culex pipiens | Effective in vector control |
Antifungal activity | Potential applications in agriculture |
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUQSTMUNWBERD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.